

solubility of 6-(1H-pyrazol-1-yl)nicotinonitrile in organic solvents

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Compound of Interest

Compound Name: 6-(1H-pyrazol-1-yl)nicotinonitrile

Cat. No.: B1591283

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An In-Depth Technical Guide to Determining the Solubility of **6-(1H-pyrazol-1-yl)nicotinonitrile** in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds such as **6-(1H-pyrazol-1-yl)nicotinonitrile**, a heterocyclic molecule with potential applications in drug discovery, understanding its solubility profile in various organic solvents is a fundamental prerequisite for formulation development, purification, and various analytical procedures. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of **6-(1H-pyrazol-1-yl)nicotinonitrile**. In the absence of extensive published data for this specific molecule, this document emphasizes robust experimental methodologies, the underlying thermodynamic principles, and the critical interpretation of results. We present a detailed protocol for solubility determination, discuss the influence of solvent properties, and provide visual workflows to guide the experimental process, thereby equipping researchers with the necessary tools to characterize this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. For a compound like **6-(1H-pyrazol-1-yl)nicotinonitrile**, which features a nitrogen-rich heterocyclic structure, its interaction with various solvents will govern everything from its synthesis and purification to its ultimate fate in a biological system.

A comprehensive understanding of its solubility in a range of organic solvents is essential for:

- **Crystallization and Purification:** Selecting an appropriate solvent system is crucial for obtaining a crystalline form with the desired purity and morphology.^[1]
- **Formulation Development:** The ability to dissolve the compound in a suitable solvent is the first step in creating viable dosage forms, whether for oral, parenteral, or topical administration.
- **Analytical Method Development:** Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable mobile phase or solvent.
- **Predicting Biopharmaceutical Performance:** Solubility data can be used in conjunction with other properties to model and predict a drug's absorption and bioavailability.

Given the limited publicly available solubility data for **6-(1H-pyrazol-1-yl)nicotinonitrile**, this guide provides a foundational approach to its experimental determination.

Physicochemical Properties of 6-(1H-pyrazol-1-yl)nicotinonitrile: A Primer

While specific experimental data is scarce, we can infer some general solubility characteristics from the known structure and basic properties of **6-(1H-pyrazol-1-yl)nicotinonitrile**.

Table 1: Known Physicochemical Properties of **6-(1H-pyrazol-1-yl)nicotinonitrile**

Property	Value	Source
Molecular Formula	C ₉ H ₆ N ₄	[2][3][4]
Molecular Weight	170.17 g/mol	[2][4]
Appearance	Likely a solid at room temperature	Inferred from related compounds[5]
Polarity	Predicted to be moderately polar	Based on the presence of pyrazole, pyridine, and nitrile functional groups

The structure combines a polar pyrazole ring, a pyridine ring (which has a dipole moment), and a polar nitrile group. This suggests that the molecule will exhibit a preference for polar organic solvents over non-polar ones, a principle often summarized by the adage "like dissolves like". [1][6] Therefore, one might anticipate higher solubility in solvents like alcohols, acetone, and acetonitrile, and lower solubility in hydrocarbons such as hexane.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various organic solvents.[6] This method is considered a gold standard for its reliability and direct measurement of thermodynamic solubility.

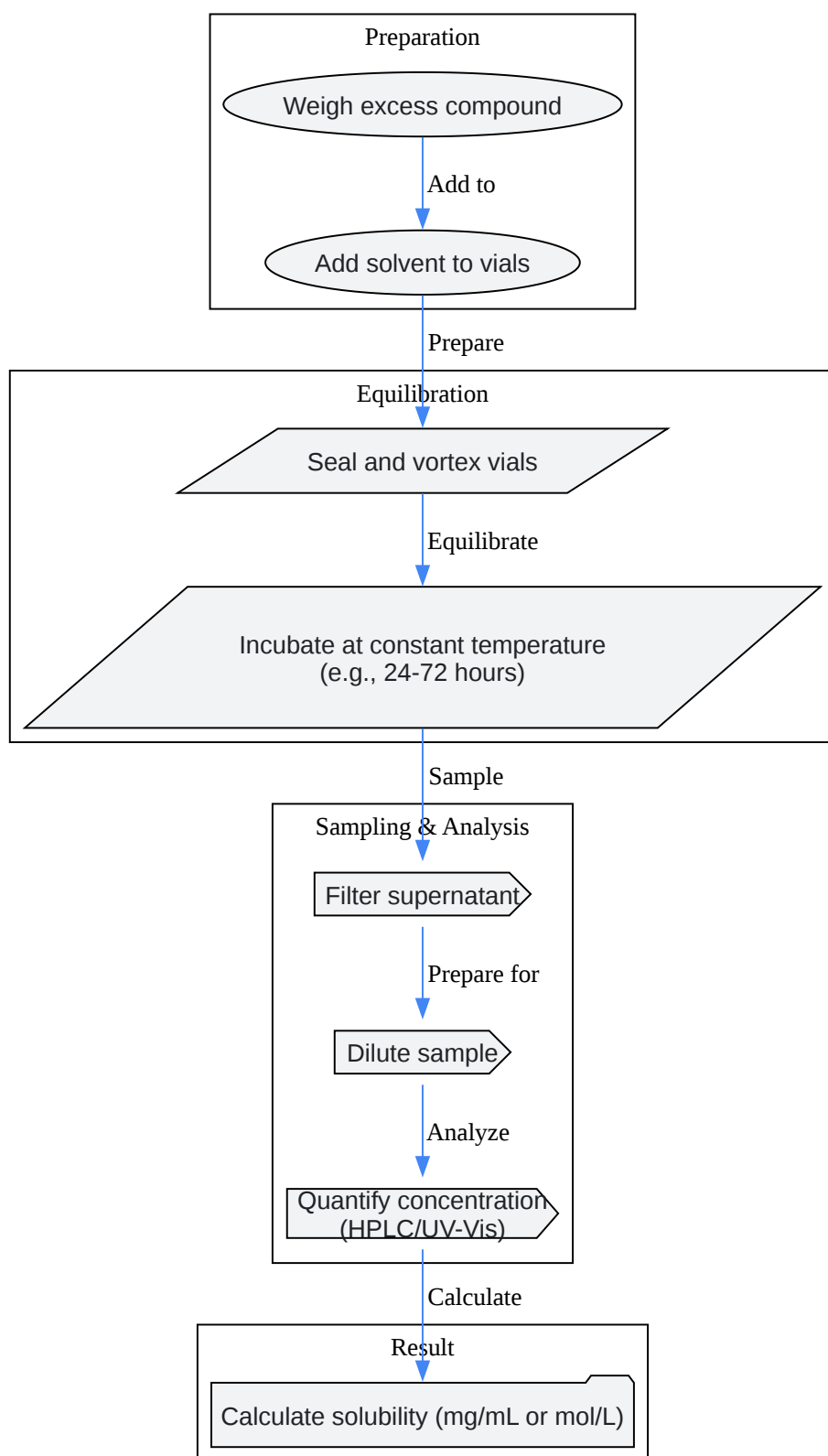
Materials and Equipment

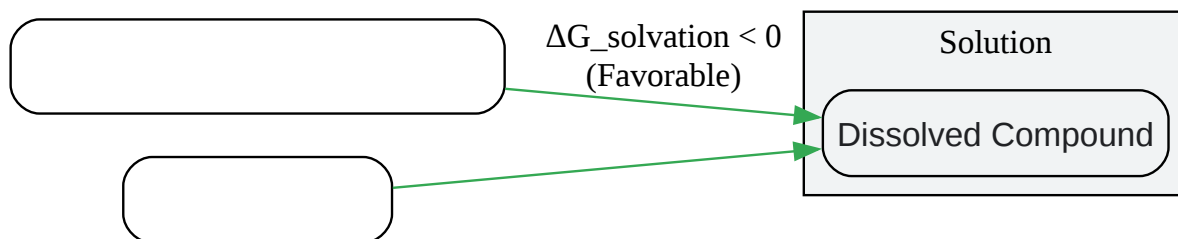
- **6-(1H-pyrazol-1-yl)nicotinonitrile** (solid, high purity)
- A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
- Scintillation vials or small glass test tubes with screw caps
- Analytical balance
- Vortex mixer

- Thermostatically controlled shaker or incubator
- Syringe filters (0.22 μm)
- HPLC or UV-Vis spectrophotometer for quantification
- Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for the shake-flask solubility determination is depicted in the following diagram:





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